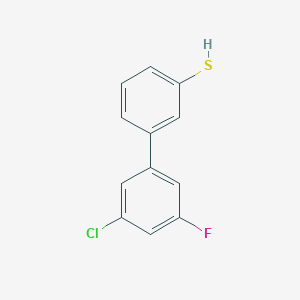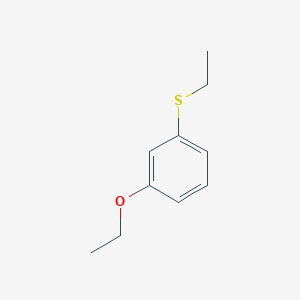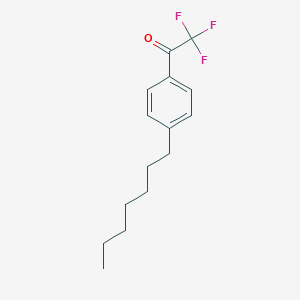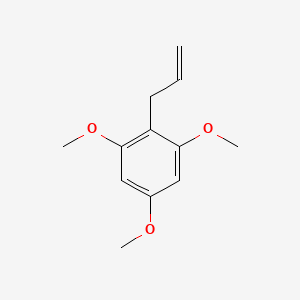
2-Allyl-1,3,5-trimethoxybenzene
Vue d'ensemble
Description
2-Allyl-1,3,5-trimethoxybenzene is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Allyl-1,3,5-trimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-1,3,5-trimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity Studies : Alkenylbenzene derivatives related to safrole and estragole, including compounds structurally similar to 2-Allyl-1,3,5-trimethoxybenzene, have been studied for their potential carcinogenicity. Estragole and its metabolite were found to induce hepatic tumors in mice (Miller et al., 1983).
Chemical Synthesis : The 2,4,6-Trimethoxyphenyl unit, related to 2-Allyl-1,3,5-trimethoxybenzene, has been used as a unique protecting group for silicon in synthesis. These compounds exhibit chemo- and regioselectivity, and are neither moisture nor air sensitive, making them useful in various chemical synthesis applications (Popp et al., 2007).
Physical and Thermal Properties : A study on 1,2,3-Trimethoxybenzene, a related compound, showed that biofield energy treatment can alter its physical, thermal, and spectral properties, potentially impacting its use in organic synthesis (Trivedi et al., 2015).
Antimicrobial Activity : Phenylpropanoids from Piper sarmentosum, including compounds similar to 2-Allyl-1,3,5-trimethoxybenzene, have been isolated and shown to possess antimicrobial activity against Escherichia coli and Bacillus subtilis (Masuda et al., 1991).
Electrochemical Oxidation : The electrochemical oxidation of 1,3,5-Trimethoxybenzene at gold oxide and lead dioxide electrodes has been studied for its potential in the total degradation into CO2 and H2O, highlighting its applications in environmental chemistry (Hamza et al., 2011).
Alkali Metal Reduction : The alkali metal reduction of trimethoxybenzenes, including compounds structurally similar to 2-Allyl-1,3,5-trimethoxybenzene, has been explored, demonstrating the possibility of substituting all arylic hydrogens through a series of metalation reactions (Dubis et al., 1991).
Catalytic Applications : The use of 1,3,5-trimethoxybenzene in catalysis, particularly in reactions involving allyl alcohols, demonstrates its potential in synthesizing complex organic compounds (Tamaru & Kimura, 2008).
Propriétés
IUPAC Name |
1,3,5-trimethoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-10-11(14-3)7-9(13-2)8-12(10)15-4/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFWHHKRKNJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-1,3,5-trimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



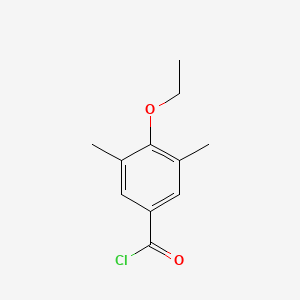

![Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester](/img/structure/B8003337.png)
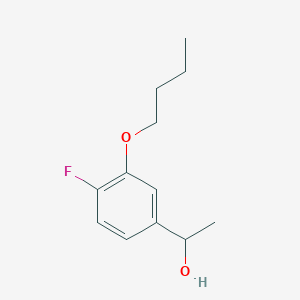
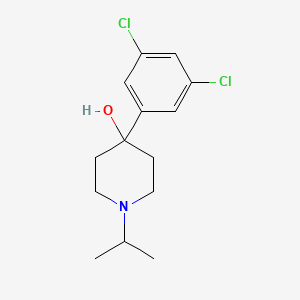
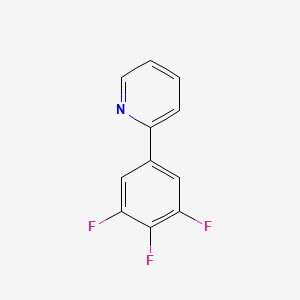
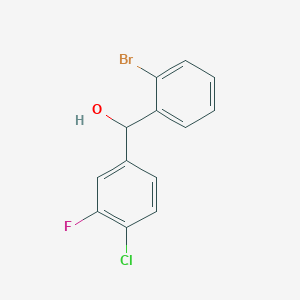
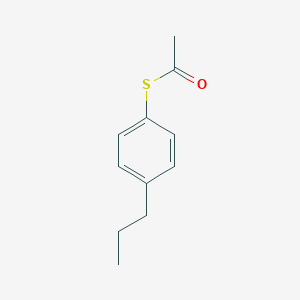
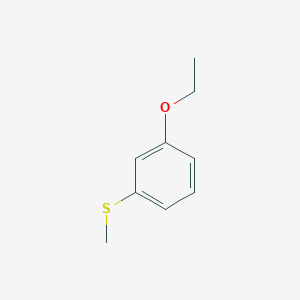
![1-[3-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B8003364.png)
